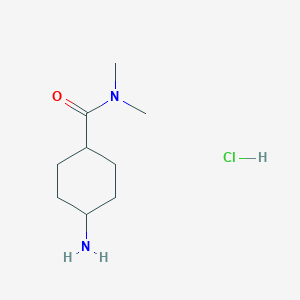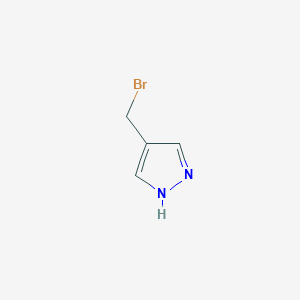![molecular formula C10H11Cl2N3 B3225236 [2,2'-Bipyridin]-5-amine dihydrochloride CAS No. 1246767-54-3](/img/structure/B3225236.png)
[2,2'-Bipyridin]-5-amine dihydrochloride
Overview
Description
[2,2’-Bipyridin]-5-amine dihydrochloride is a derivative of 2,2’-bipyridine, a compound known for its role as a bidentate ligand in coordination chemistry. This compound is characterized by the presence of an amine group at the 5-position of the bipyridine structure, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of [2,2’-Bipyridin]-5-amine dihydrochloride typically involves the reaction of 2,2’-bipyridine with appropriate reagents to introduce the amine group at the 5-position. One common method is the Ullmann reaction, which involves the coupling of 2-bromopyridine with copper metal in the presence of a suitable solvent . The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and may include additional purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
[2,2’-Bipyridin]-5-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or copper. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted bipyridine derivatives .
Scientific Research Applications
[2,2’-Bipyridin]-5-amine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which [2,2’-Bipyridin]-5-amine dihydrochloride exerts its effects is primarily through its role as a ligand in coordination chemistry. The compound binds to metal ions through its nitrogen atoms, forming stable complexes that can participate in various chemical reactions. These complexes can act as catalysts, facilitating reactions by lowering the activation energy and increasing the reaction rate. The specific molecular targets and pathways involved depend on the metal ion and the nature of the complex formed .
Comparison with Similar Compounds
[2,2’-Bipyridin]-5-amine dihydrochloride can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: The parent compound, which lacks the amine group at the 5-position and is widely used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another isomer with nitrogen atoms at the 4-positions, known for its use in the synthesis of viologens, which have electrochemical properties.
1,10-Phenanthroline: A related compound with a similar structure but with an additional ring, used in coordination chemistry and as a chelating agent.
The uniqueness of [2,2’-Bipyridin]-5-amine dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other bipyridine derivatives .
Properties
IUPAC Name |
6-pyridin-2-ylpyridin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9;;/h1-7H,11H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQQJMSMIQTYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856485 | |
| Record name | [2,2'-Bipyridin]-5-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246767-54-3 | |
| Record name | [2,2'-Bipyridin]-5-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B3225158.png)










![4,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3225232.png)
![Methyl (s,z)-2-((tert-butoxycarbonyl)amino)-3-(2-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate](/img/structure/B3225243.png)
![4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole](/img/structure/B3225246.png)
